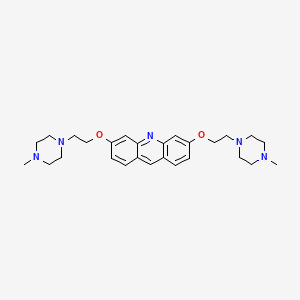

3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine

Description

3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine is a synthetic acridine derivative characterized by two ethoxy side chains, each substituted with a 4-methylpiperazine group. Acridine derivatives are widely studied for their immunomodulatory and anticancer properties, often acting via intercalation into DNA or modulation of membrane transporters like P-glycoprotein (P-gp) . The 4-methylpiperazine substituent introduces distinct physicochemical properties, such as intermediate hydrophobicity, which influences its pharmacokinetics and biological activity .

Properties

IUPAC Name |

3,6-bis[2-(4-methylpiperazin-1-yl)ethoxy]acridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N5O2/c1-29-7-11-31(12-8-29)15-17-33-24-5-3-22-19-23-4-6-25(21-27(23)28-26(22)20-24)34-18-16-32-13-9-30(2)10-14-32/h3-6,19-21H,7-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINZZKOLAFNURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCN(CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608623 | |

| Record name | 3,6-Bis[2-(4-methylpiperazin-1-yl)ethoxy]acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81541-35-7 | |

| Record name | 3,6-Bis[2-(4-methylpiperazin-1-yl)ethoxy]acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine typically involves the reaction of acridine derivatives with 2-(4-methylpiperazin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to potential antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and chemical profiles of acridine derivatives are highly dependent on the substituents attached to the ethoxy side chains. Below is a detailed comparison of 3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine with key analogs:

Structural and Physicochemical Properties

Notes:

- Hydrophobicity is critical for membrane permeability and P-gp modulation. Piperidine-substituted derivatives exhibit the highest hydrophobicity, correlating with enhanced potency in P-gp inhibition .

Immunomodulatory Effects

- 3,6-Bis[2-(diethylamino)ethoxy]acridine (CL-90.100): Demonstrates strong immunostimulatory activity but induces lysosomal storage of sulfated glycosaminoglycans (sGAG) in corneal fibroblasts and retinal tissues, leading to mucopolysaccharidosis (MPS)-like side effects in rats .

- Piperidine and Morpholine Derivatives : Piperidine analogs show superior P-gp inhibition (RF = 56.5) compared to morpholine (RF = 48.2) and 4-methylpiperazine (RF = 44.1) derivatives .

Anticancer Potential

Hydrophobic analogs (e.g., piperidine derivatives) exhibit stronger P-gp modulation, enhancing chemosensitization in multidrug-resistant cancers. However, higher hydrophobicity may increase toxicity risks .

Side Effects and Toxicity

Biological Activity

3,6-Bis(2-(4-methylpiperazin-1-yl)ethoxy)acridine (CAS No. 81541-35-7) is a synthetic compound belonging to the acridine class, which has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C27H37N5O2

- Molecular Weight : 463.62 g/mol

- CAS Number : 81541-35-7

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins, which can lead to various cellular responses.

- DNA Intercalation : Acridine derivatives often exhibit intercalative properties, allowing them to insert between DNA base pairs. This can disrupt normal DNA replication and transcription processes, leading to cytotoxic effects in cancer cells.

- G-Quadruplex Formation : Recent studies have indicated that acridine derivatives can stabilize G-quadruplex structures in DNA, which are associated with the regulation of oncogenes and telomeres. This stabilization can inhibit cancer cell proliferation and induce apoptosis.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity against various cancer cell lines.

- Case Study : In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | DNA intercalation and G4 stabilization |

| HeLa | 10.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens.

- Research Findings : A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in disk diffusion assays.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Toxicological Profile

While the biological activity of this compound is promising, understanding its safety profile is crucial.

- Genotoxicity : Preliminary assessments indicate that high concentrations may induce genotoxic effects; however, further studies are needed to establish a clear risk profile.

- Skin/Eye Irritation : The compound has been classified as a potential irritant based on skin and eye exposure studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.